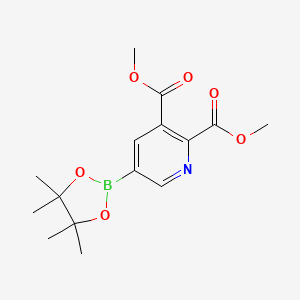
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide, also known as DTAC, is a chemical compound that has gained attention due to its potential pharmaceutical applications. DTAC belongs to the class of azetidine-containing compounds and has been found to exhibit various biological activities.
作用机制
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide exerts its biological activities by interacting with various molecular targets. It has been found to inhibit the growth of microorganisms by disrupting their cell membrane integrity. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it inhibits the activity of enzymes by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to reduce the level of oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, it has been shown to improve cognitive function and memory by enhancing the activity of acetylcholinesterase.
实验室实验的优点和局限性
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. Moreover, it has a low toxicity and can be used at low concentrations. However, this compound has some limitations as well. It is not very soluble in water and requires the use of organic solvents for its dissolution. Moreover, it has a short half-life and requires frequent administration.
未来方向
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several potential future directions for research. It can be further investigated for its potential as an antimicrobial agent. Moreover, it can be studied for its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease. This compound can also be investigated for its potential as an anticancer agent. Furthermore, it can be studied for its potential in the treatment of inflammatory disorders, such as rheumatoid arthritis.
Conclusion:
This compound is a chemical compound that has gained attention due to its potential pharmaceutical applications. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer activities. This compound exerts its biological activities by interacting with various molecular targets. It has several advantages for lab experiments, including easy synthesis and low toxicity. However, it also has some limitations, such as low solubility and short half-life. This compound has several potential future directions for research, including its potential as an antimicrobial agent and its potential in the treatment of neurodegenerative disorders.
合成方法
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction between 3,4-dimethylbenzoyl chloride and 1-(1H-1,2,4-triazol-1-yl)methanamine in the presence of triethylamine. The resulting product is then treated with azetidine-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide to obtain this compound.
科学研究应用
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. This compound has also been shown to possess anti-inflammatory, analgesic, and anti-convulsant properties. Moreover, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-3-4-14(5-12(11)2)18-15(21)19-6-13(7-19)8-20-10-16-9-17-20/h3-5,9-10,13H,6-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGPKTQXVVAENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)CN3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

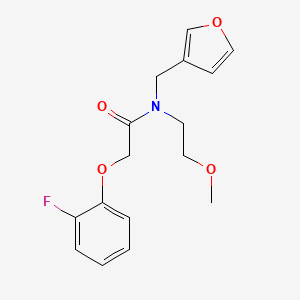


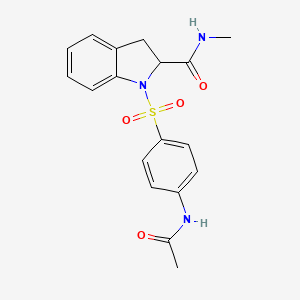
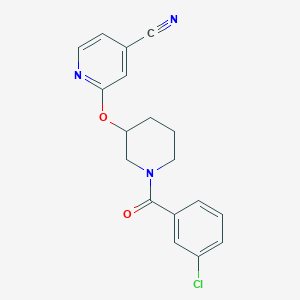

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)
![2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2741314.png)
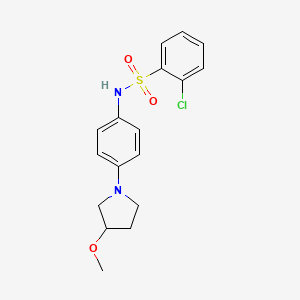
![N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2741316.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)
